molecular formula C9H8ClFO2 B12859240 3-(4-Fluorophenoxy)propanoyl chloride

3-(4-Fluorophenoxy)propanoyl chloride

Cat. No.: B12859240
M. Wt: 202.61 g/mol
InChI Key: CPPBGBUEWTYGSP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)propanoyl chloride is an organic compound with the molecular formula C9H8ClFO2. It is a carbonyl chloride derivative, characterized by the presence of a 4-fluorophenoxy group attached to a propanoyl chloride moiety. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reaction with Thionyl Chloride: One common method for preparing 3-(4-Fluorophenoxy)propanoyl chloride involves the reaction of 3-(4-fluorophenoxy)propanoic acid with thionyl chloride.

    Oxalyl Chloride Method: Another method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound generally follows the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran (THF), benzene.

    Catalysts: DMF (for oxalyl chloride method).

Major Products Formed

    Amines: Formation of amides.

    Alcohols: Formation of esters.

    Thiols: Formation of thioesters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)propanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form various derivatives, such as amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)propanoyl chloride: Similar in structure but lacks the phenoxy group.

    3-(4-Chlorophenoxy)propanoyl chloride: Contains a chlorine atom instead of a fluorine atom on the phenoxy group.

Uniqueness

3-(4-Fluorophenoxy)propanoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

3-(4-fluorophenoxy)propanoyl chloride

InChI

InChI=1S/C9H8ClFO2/c10-9(12)5-6-13-8-3-1-7(11)2-4-8/h1-4H,5-6H2

InChI Key

CPPBGBUEWTYGSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCC(=O)Cl)F

Origin of Product

United States

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